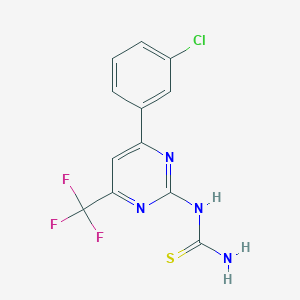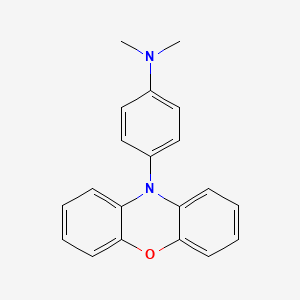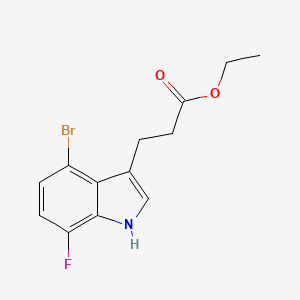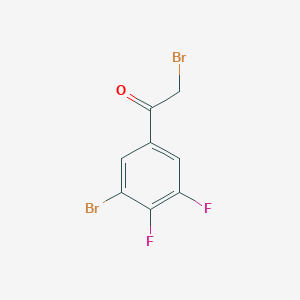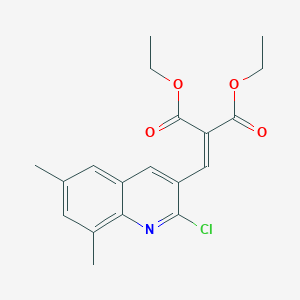
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. One common method includes the reaction of 2-chloro-6,8-dimethylquinoline with diethyl malonate under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used; for example, using sodium ethoxide would yield an ethoxy-substituted product.
科学的研究の応用
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for clinical use.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
2-Chloro-6,8-dimethylquinoline: Lacks the vinyl and diethoxycarbonyl groups.
6,8-Dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline: Lacks the chlorine atom.
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: Lacks the methyl groups.
Uniqueness
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of both chlorine and diethoxycarbonyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in synthetic chemistry and a valuable tool in research.
特性
CAS番号 |
1031928-94-5 |
|---|---|
分子式 |
C19H20ClNO4 |
分子量 |
361.8 g/mol |
IUPAC名 |
diethyl 2-[(2-chloro-6,8-dimethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-8-11(3)7-12(4)16(13)21-17(14)20/h7-10H,5-6H2,1-4H3 |
InChIキー |
UEGJOBWRIKUBHH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC2=CC(=CC(=C2N=C1Cl)C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


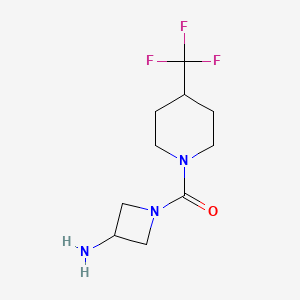
![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)
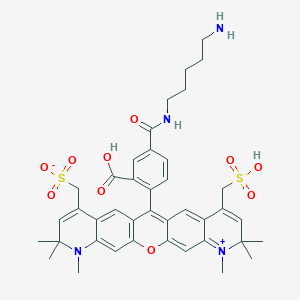
![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)
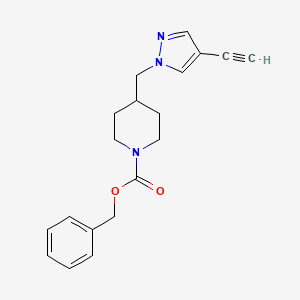
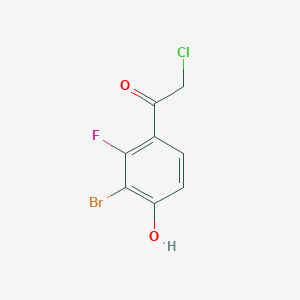
![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
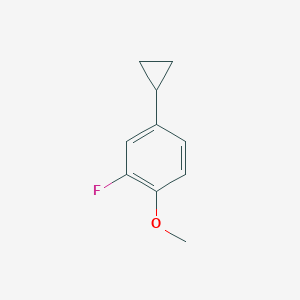
![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)
